![molecular formula C9H7F3O B2672704 3-(1,2,2-Trifluorocyclopropyl)phenol CAS No. 2470435-52-8](/img/structure/B2672704.png)
3-(1,2,2-Trifluorocyclopropyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
While specific synthesis methods for 3-(1,2,2-Trifluorocyclopropyl)phenol are not found, general methods for the synthesis of phenolic compounds are well-documented. Phenolic compounds can be synthesized through various methods such as esterification, phosphorylation, hydroxylation, or enzymatic conjugation . Nucleophilic aromatic substitution reactions are also commonly used in the synthesis of phenolic compounds .Chemical Reactions Analysis
Phenolic compounds, including 3-(1,2,2-Trifluorocyclopropyl)phenol, are known to be very reactive towards electrophilic aromatic substitution . They can also be detected through indirect electroanalytical methods .Scientific Research Applications
- TFP phenol possesses potent antioxidant properties. It can scavenge free radicals, protect cellular components, and mitigate oxidative stress. Researchers explore its potential in preventing age-related diseases, neurodegenerative disorders, and cardiovascular conditions .
- Studies highlight the antimicrobial and antiviral effects of TFP phenol . It inhibits the growth of bacteria, fungi, and viruses. Researchers investigate its use in developing novel antimicrobial agents and antiviral therapies .
- TFP phenol exhibits anti-inflammatory activity by modulating immune responses. It may be useful in managing chronic inflammatory diseases, such as arthritis and inflammatory bowel disorders .
- Researchers explore the potential of TFP phenol as an anticancer agent. It may interfere with cancer cell proliferation, induce apoptosis, and inhibit tumor growth. Further investigations are ongoing to understand its mechanisms and optimize its use .
- TFP phenol shows promise in improving cardiovascular health. It may regulate blood pressure, enhance endothelial function, and reduce the risk of heart diseases. Clinical trials are needed to validate its efficacy .
- Recent studies suggest that certain polyphenols, including TFP phenol , could inhibit SARS-CoV-2 (the virus causing COVID-19). While more research is required, this finding opens avenues for alternative therapeutic approaches .
Antioxidant Activity
Antimicrobial and Antiviral Properties
Anti-Inflammatory Applications
Cancer Research
Cardiovascular Health
Alternative Therapy for COVID-19
Mechanism of Action
The mechanism of action of phenolic compounds is diverse and depends on their specific structure. Phenol, a simple phenolic compound, is a potent proteolytic agent. In high concentrations, when injected next to a nerve, phenol produces a chemical neurolysis which is nonselective across nerve fiber size and most prominent on its outer aspect .
Future Directions
The future directions of research on phenolic compounds, including 3-(1,2,2-Trifluorocyclopropyl)phenol, could involve the development of efficient methods for their synthesis as well as modern and accurate methods for their detection and analysis . The treatment of phenol-containing industrial wastewater is also a significant area of ongoing research .
properties
IUPAC Name |
3-(1,2,2-trifluorocyclopropyl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O/c10-8(5-9(8,11)12)6-2-1-3-7(13)4-6/h1-4,13H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUIJRGVHZUYOKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)(C2=CC(=CC=C2)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.